molecular formula C6HCl3N2O4 B7767123 1,3,5-Trichloro-2,4-dinitrobenzene CAS No. 8003-46-1

1,3,5-Trichloro-2,4-dinitrobenzene

Cat. No.: B7767123
CAS No.: 8003-46-1
M. Wt: 271.4 g/mol
InChI Key: BPMOJGOPWSCNHJ-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4-dinitrobenzene (CAS: 24089-44-7) is a halogenated nitroaromatic compound with the molecular formula C₆HCl₃N₂O₄ and a molecular weight of 271.44 g/mol . It is also known by synonyms such as 2,4-dinitro-1,3,5-trichlorobenzene and "brassisan" . Key physical properties include a density of 1.822 g/cm³, a melting point of 129.5°C, and a boiling point of 366.8°C at standard pressure .

Primarily supplied by chemical manufacturers such as Dayang Chem (China) and BIOZOL Diagnostica (Germany), it serves as an intermediate in pharmaceuticals, agrochemicals, and dyes . Its halogen and nitro substituents contribute to its reactivity, making it valuable in synthesis but also raising concerns about environmental persistence and toxicity.

Properties

IUPAC Name

1,3,5-trichloro-2,4-dinitrobenzene
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InChI

InChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H
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InChI Key

BPMOJGOPWSCNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
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Molecular Formula

C6HCl3N2O4
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DSSTOX Substance ID

DTXSID9022239
Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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Molecular Weight

271.4 g/mol
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Physical Description

White solid; [Maybridge MSDS]
Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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CAS No.

6284-83-9, 8003-46-1
Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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Record name Benzene, dinitrotrichloro-
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Record name 1,4,6-trichlorobenzene
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Record name Benzene, 1,3,5-trichloro-2,4-dinitro-
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Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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Preparation Methods

Nitrating Agents and Their Roles

The nitration process typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst and dehydrating agent. Oleum (fuming sulfuric acid) may enhance reactivity in systems requiring higher temperatures. Alternative protocols using potassium nitrate (KNO₃) in fuming sulfuric acid have been documented for analogous compounds, though these are less common for chloroarenes.

Industrial and Laboratory-Scale Synthesis

Single-Step Nitration Protocol

A representative large-scale method involves:

  • Reagent Preparation : Mixing 1,3,5-trichlorobenzene (1 mol) with a nitrating acid mixture (HNO₃:H₂SO₄ = 1:2 v/v) at 50–75°C.

  • Reaction Progression : Maintaining the temperature below 80°C to avoid decomposition, with agitation for 6–8 hours.

  • Workup : Quenching the mixture in ice water, followed by filtration and recrystallization from ethanol.

Key Variables :

  • Temperature : Elevated temperatures (>100°C) favor trinitro byproducts, while temperatures <70°C risk incomplete nitration.

  • Acid Strength : Oleum (20–30% SO₃) increases nitronium ion (NO₂⁺) concentration, accelerating the reaction but necessitating stringent temperature control.

Table 1: Optimization of Single-Step Nitration

ParameterOptimal RangeYield (%)Purity (%)
Temperature (°C)60–7565–7085–90
HNO₃:H₂SO₄ Ratio1:27088
Reaction Time (hr)6–86887

Stepwise Nitration for Enhanced Regiocontrol

To mitigate over-nitration, a two-step approach is employed:

  • Mononitration : Reacting 1,3,5-trichlorobenzene with diluted HNO₃ (40%) at 40–50°C for 3 hours, yielding 1,3,5-trichloro-2-nitrobenzene.

  • Dinitration : Introducing a second nitro group using HNO₃/H₂SO₄ at 70–80°C for 4 hours.

Advantages :

  • Reduced byproduct formation (<5% trinitro derivative).

  • Higher regiochemical fidelity (95% 2,4-dinitro isomer).

Challenges :

  • Extended reaction times increase operational costs.

  • Intermediate isolation requires additional purification steps.

Advanced Catalytic and Solvent Systems

Solvent-Modulated Nitration

Polar aprotic solvents like sulfolane or dichloromethane improve nitro group incorporation by stabilizing the nitronium ion. A comparative study demonstrated:

Table 2: Solvent Effects on Reaction Efficiency

SolventYield (%)Selectivity (2,4-dinitro)
Sulfolane7597
Dichloromethane7093
Glacial Acetic Acid6085

Catalytic Enhancements

The addition of Lewis acids (e.g., FeCl₃, AlCl₃) at 1–2 mol% accelerates nitration by polarizing the aromatic ring. For example, FeCl₃ reduces reaction time by 30% while maintaining yields >70%.

Byproduct Formation and Mitigation Strategies

Over-nitration to 1,3,5-trichloro-2,4,6-trinitrobenzene is the primary side reaction, occurring when nitric acid is in excess (>3 eq.) or temperatures exceed 80°C. Mitigation approaches include:

  • Stoichiometric Control : Limiting HNO₃ to 2.2–2.5 eq. per nitro group.

  • Real-Time Monitoring : Gas-liquid chromatography (GLC) or inline UV-Vis spectroscopy to terminate reactions at ~90% conversion.

Industrial-Scale Process Design

Continuous Flow Reactors

Modern facilities adopt tubular flow reactors for enhanced heat dissipation and consistent product quality. A pilot-scale system achieved:

  • Throughput : 50 kg/hr.

  • Yield : 72% at 75°C with residence time of 45 minutes.

Waste Management

Spent acid mixtures are neutralized with Ca(OH)₂, recovering >90% H₂SO₄ via distillation. Nitric acid is regenerated through catalytic oxidation of NOx byproducts .

Chemical Reactions Analysis

Nitro-Denitration in Oleum

TCDNB undergoes nitro-denitration when treated with nitric acid in oleum at 150°C, yielding two primary products:

  • 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)

  • 1,2,3,5-Tetrachloro-4,6-dinitrobenzene (TetCDNB)

Key Findings:

Reaction ConditionProduct Ratio (TCTNB : TetCDNB)YieldSource
Oleum, 150°C75 : 2598%
Lower acidity60 : 4095%

The reaction proceeds via ipso-attack of the nitronium ion (NO₂⁺) at a nitro-substituted position, forming a resonance-stabilized diradical intermediate. Subsequent nucleophilic capture by chloride or rearrangement leads to the observed products .

Amination Reactions

TCDNB is a precursor to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) , a thermally stable explosive. Reaction with ammonia in toluene replaces chlorine atoms with amino groups.

Critical Observations:

  • Kinetics : Chlorine at the para position (relative to nitro groups) is less reactive, requiring excess NH₃ for complete substitution .

  • Impurity Formation :

    • Presence of 1,2,4-trichlorobenzene impurities in the starting material leads to 1,2,4-trichloro-3,5-dinitrobenzene , which aminates to 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB) —a shock-sensitive byproduct .

Impurity Data:

Starting Material ImpurityTACDNB in Final ProductThermal Stability (DSC Peak)
5% 1,2,4-TCB0.68% Cl320°C (decomposition)
15% 1,2,4-TCB1.37% Cl310°C (decomposition)

Substitution with Azide

TCDNB reacts with sodium azide (NaN₃) to form 1,3,5-triazido-2,4-dinitrobenzene , though this pathway is less common than its trinitro analog .

Reaction Conditions:

  • Solvent: Polar aprotic (e.g., DMF)

  • Temperature: 60–80°C

  • Key Challenge: Competing decomposition at elevated temperatures .

Oxidative Degradation

Under strong oxidative conditions (e.g., HNO₃/H₂SO₄), TCDNB undergoes partial oxidation, forming chlorinated benzoquinone derivatives. This side reaction is minimized in controlled nitrations but becomes significant at temperatures >160°C .

Stability and Decomposition

  • Thermal Stability : Stable below 150°C; rapid decomposition occurs at 168°C with nitrogen gas evolution .

  • Hydrolytic Stability : Resistant to hydrolysis in aqueous acids but reacts with NaOH at elevated temperatures to form phenolic derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : TCDNB is characterized by three chlorine atoms and two nitro groups attached to a benzene ring. This configuration makes it a potent electrophile capable of engaging in electrophilic aromatic substitution reactions.

Mechanism of Action : The primary reaction mechanism involves the nitration of aromatic compounds. TCDNB acts as an electrophile that forms covalent bonds with electron-rich aromatic rings, altering their properties and leading to the synthesis of more complex compounds such as 1,3,5-trichloro-2,4,6-trinitrobenzene (T3) and 1,2,3,5-tetrachloro-4,6-dinitrobenzene (T4) .

Chemistry

  • Precursor for Synthesis : TCDNB is utilized as a precursor in the synthesis of various nitroaromatic compounds. It serves as a key intermediate in the production of dyes and pigments.
  • Electrophilic Aromatic Substitution Studies : Researchers employ TCDNB to study reaction mechanisms involving electrophilic aromatic substitutions due to its reactivity .

Biology

  • Biochemical Interactions : Investigated for its interactions with enzymes and proteins, TCDNB has been shown to affect biochemical pathways crucial for synthesizing aromatic compounds .
  • Methemoglobinemia Studies : Its potential to induce methemoglobinemia makes it a subject of study in toxicology and pharmacology. Animal studies have demonstrated acute toxicity characterized by symptoms such as headache and nausea .

Medicine

  • Pharmaceutical Development : TCDNB is explored for its potential use in developing pharmaceuticals with antimicrobial properties. Its ability to modify biological molecules makes it a candidate for drug design .

Industrial Applications

  • Production of Dyes and Pigments : TCDNB is employed in the manufacturing of various industrial chemicals, particularly dyes and pigments that require stable nitroaromatic structures .
  • Chemical Manufacturing : Its role as an intermediate in the production of other chemical compounds highlights its importance in industrial chemistry .

Environmental Impact

TCDNB poses environmental risks due to its toxicity to aquatic life. It can interfere with photosynthesis in plants and has been shown to have a toxicity threshold ranging from 170 to 700 ppb for algae .

Summary of Environmental Toxicity:

Organism TypeToxicity Threshold (ppb)
Algae170 - 700
TomatoesNot specified
CornNot specified

Case Study 1: Toxicological Effects on Aquatic Life

Research indicates that exposure to TCDNB adversely affects aquatic ecosystems by disrupting photosynthesis in algae and leading to diminished growth rates in higher plants like tomatoes and corn. The threshold levels for toxicity highlight the need for stringent regulations regarding its use and disposal in industrial processes.

Case Study 2: Methemoglobinemia Induction

Animal studies have demonstrated that TCDNB can lead to methemoglobinemia, with significant implications for occupational safety. Workers exposed to TCDNB showed symptoms consistent with acute toxicity, underscoring the importance of monitoring exposure levels in environments where this compound is used.

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2,4-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro groups and chlorine atoms on the benzene ring make it susceptible to various chemical transformations. The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, and electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring . These reactions are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Halogenated Dinitrobenzenes

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Toxicity
This compound C₆HCl₃N₂O₄ 271.44 Density: 1.822 g/cm³; MP: 129.5°C Intermediate in dyes/pharmaceuticals; toxic (Hazard 6.1(b))
1-Chloro-2,4-dinitrobenzene (2,4-DNCB) C₆H₃ClN₂O₄ 218.56 MP: 54–56°C Skin sensitizer; detected in 6% of synthetic garments
1-Bromo-3,5-dinitrobenzene (3,5-DNBB) C₆H₃BrN₂O₄ 263.00 Not reported Detected in 24% of synthetic garments; potential allergen

Key Differences :

  • Substituent Halogens: The target compound contains three chlorine atoms, whereas 2,4-DNCB and 3,5-DNBB have single halogens (Cl or Br). This increases its molecular weight and likely enhances its stability compared to mono-halogenated analogues.

Nitroaromatic Environmental Contaminants

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Environmental Impact
This compound C₆HCl₃N₂O₄ 271.44 High density, low volatility Limited data on environmental prevalence; likely persists due to halogenation
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ 227.13 MP: 80°C; explosive Major groundwater contaminant at military sites; carcinogenic
1,3,5-Trinitrobenzene (1,3,5-TNB) C₆H₃N₃O₆ 213.11 MP: 122°C Found in 75% of contaminated sites; resistant to biodegradation

Key Differences :

  • Functional Groups : The target compound combines chlorine and nitro groups, unlike TNT or 1,3,5-TNB, which have only nitro substituents. This may alter its degradation pathways and toxicity profile.
  • Environmental Prevalence : While TNT and 1,3,5-TNB are widely reported in groundwater at industrial/military sites (e.g., Weldon Spring, WVOW), this compound is absent from such lists, indicating distinct usage patterns .

Toxicity and Regulatory Considerations

  • This compound: Classified as toxic (Hazard 6.1(b)), with risks linked to inhalation or dermal exposure. No specific ecotoxicity data are available .
  • 2,4-DNCB : A potent skin sensitizer; occupational exposure limits are stringent due to allergic reactions .
  • TNT: Chronic exposure causes hepatotoxicity and is classified as a possible human carcinogen .

Biological Activity

1,3,5-Trichloro-2,4-dinitrobenzene (TCDNB) is a chlorinated aromatic compound known for its applications in various industrial processes and its potential environmental impacts. Understanding its biological activity is crucial for assessing its safety and toxicity in both human health and ecological contexts.

Chemical Structure and Properties

TCDNB has the chemical formula C6HCl3N2O4C_6HCl_3N_2O_4 and features three chlorine atoms and two nitro groups attached to a benzene ring. This structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of TCDNB is primarily characterized by its toxicological effects on living organisms. Key findings include:

  • Toxicity : TCDNB is suspected to cause significant health effects, including anemia and reduced oxygen-carrying capacity of blood due to methemoglobinemia. Symptoms reported from exposure include headaches, nausea, dizziness, and fatigue .
  • Animal Studies : Research indicates that exposure to high concentrations can lead to behavioral changes and reproductive damage in male animals. Long-term exposure may result in a reduction in red blood cell counts .
  • Environmental Impact : TCDNB is also considered a potential environmental contaminant, with studies indicating harmful effects on aquatic organisms. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological consequences .

Toxicological Studies

A variety of studies have assessed the toxicological profile of TCDNB:

Study TypeFindings
Human ExposureLimited data; symptoms include headaches and dizziness after inhalation .
Animal StudiesSignificant reduction in red blood cells observed; potential reproductive toxicity .
Environmental ImpactToxic to aquatic life; can accumulate in sediment and affect marine ecosystems .

Case Studies

  • Occupational Exposure : A study by Okubo and Shigeta (1982) reported occupational exposure leading to elevated levels of urobilinogen in workers, indicating hemolysis. Symptoms included headaches and dizziness, which diminished over time .
  • Aquatic Toxicity : Research has shown that TCDNB poses risks to fish species, with lethal concentrations causing significant mortality rates in controlled experiments. The compound's persistence in water systems necessitates further investigation into its long-term ecological effects .

The mechanisms through which TCDNB exerts its biological effects are not fully understood but may involve:

  • Methemoglobinemia : The formation of methemoglobin reduces the blood's ability to carry oxygen, leading to symptoms of hypoxia.
  • Reproductive Toxicity : Disruption in sperm production has been observed in animal models, suggesting potential endocrine-disrupting properties .

Environmental Guidelines

Given the potential risks associated with TCDNB, various guidelines have been established for its presence in environmental media:

Guideline SourceTrigger Values for Aquatic Ecosystems
Australian GuidelinesSpecific trigger values for pesticide residues in water bodies .
New Zealand GuidelinesRecommendations for acceptable levels of contaminants in freshwater ecosystems .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3,5-Trichloro-2,4-dinitrobenzene, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nitration and halogenation of precursor benzene derivatives. For example, refluxing halogenated intermediates with nitric acid under controlled temperature (e.g., 60–80°C) in sulfuric acid as a catalyst. Solvent selection (e.g., ethanol or glacial acetic acid) and stoichiometric ratios of reagents (e.g., nitric acid to substrate) are critical for yield optimization. Reaction progress can be monitored via thin-layer chromatography (TLC) .
  • Key Variables : Temperature control minimizes side reactions (e.g., over-nitration), while excess halogenating agents ensure complete substitution. Post-reaction purification via recrystallization in ethanol or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic proton absence due to electron-withdrawing groups).
  • IR : Peaks at ~1530 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (NO2_2 symmetric stretch) validate nitro groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+^+] and isotopic clusters from chlorine atoms .
    • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta for logP, boiling points) .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Storage Guidelines :

  • Temperature : Store at 0–6°C in airtight containers to prevent thermal decomposition or sublimation .
  • Light Sensitivity : Protect from UV exposure to avoid photolytic degradation of nitro groups.
  • Hazard Mitigation : Use secondary containment due to potential reactivity with reducing agents or organic materials .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Modeling Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. Electron-deficient aromatic rings (from -NO2_2 and -Cl groups) activate specific positions for nucleophilic attack.
  • QSAR Studies : Correlate Hammett constants (σ+σ^+) of substituents with reaction rates to predict regioselectivity .
    • Experimental Validation : Compare predicted reaction sites with experimental outcomes using isotopic labeling (e.g., 15^{15}N or 13^{13}C tracers) .

Q. What mechanistic insights explain the role of this compound as an intermediate in pesticide synthesis?

  • Pathway Analysis :

  • The compound acts as a precursor for dinitrophenyl ethers, which inhibit mitochondrial ATP synthesis in pests.
  • Key Reaction : Nucleophilic displacement of chlorine atoms by thiols or amines generates bioactive derivatives (e.g., acaricides or fungicides) .
    • Contradictions in Literature : Conflicting reports on hydrolysis rates may arise from solvent polarity (e.g., aqueous vs. aprotic media). Kinetic studies under varied pH and solvent conditions are recommended .

Q. How can researchers resolve contradictions in reported thermal decomposition data for this compound?

  • Critical Analysis :

  • Variable Identification : Discrepancies in decomposition temperatures (e.g., 200–250°C) may stem from impurities or analytical methods (TGA vs. DSC).
  • Controlled Replication : Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to isolate degradation pathways .
    • Data Harmonization : Use high-purity samples (>98%) and standardized heating rates (e.g., 10°C/min) to ensure reproducibility .

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